3-(3-Chlorophenyl)azetidine hydrochloride
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Overview
Description
3-(3-Chlorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)azetidine hydrochloride typically involves the reaction of 3-chlorobenzylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the use of potassium carbonate as a base in a solvent system of acetonitrile and methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s azetidine ring is known to undergo ring-opening reactions, which can interact with enzymes and receptors in biological systems. These interactions can modulate pathways involved in cellular processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)azetidine hydrochloride
- 2-Azetidinone derivatives
Comparison: 3-(3-Chlorophenyl)azetidine hydrochloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to 3-(4-Chlorophenyl)azetidine hydrochloride, the 3-position substitution may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .
Properties
Molecular Formula |
C9H11Cl2N |
---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
3-(3-chlorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |
InChI Key |
STLJDQXZHZVLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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